![molecular formula C5H8Na5O14P3 B8201819 pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B8201819.png)
pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoribosyl pyrophosphate (pentasodium) is a crucial intermediate in cellular metabolism. It is synthesized by the enzyme phosphoribosyl pyrophosphate synthetase from ribose 5-phosphate and adenosine triphosphate (ATP). This compound is ubiquitously found in living organisms and plays a significant role in the biosynthesis of purine and pyrimidine nucleotides, amino acids such as histidine and tryptophan, and cofactors like nicotinamide adenine dinucleotide (NAD) and tetrahydromethanopterin .
Preparation Methods
Phosphoribosyl pyrophosphate (pentasodium) is synthesized through the enzymatic reaction catalyzed by phosphoribosyl pyrophosphate synthetase. The reaction involves ribose 5-phosphate and ATP, producing phosphoribosyl pyrophosphate and adenosine monophosphate (AMP) as follows: [ \text{Ribose 5-phosphate} + \text{ATP} \rightarrow \text{Phosphoribosyl pyrophosphate} + \text{AMP} ]
In industrial production, the enzyme phosphoribosyl pyrophosphate synthetase is often overexpressed in microbial systems to enhance the yield of phosphoribosyl pyrophosphate. Genetic and metabolic engineering techniques are employed to optimize the production process .
Chemical Reactions Analysis
Phosphoribosyl pyrophosphate (pentasodium) undergoes various chemical reactions, including substitution reactions where it forms glycosidic bonds. It is utilized in the biosynthesis of purine and pyrimidine nucleotides, amino acids, and cofactors. Common reagents and conditions used in these reactions include ribose 5-phosphate and ATP. The major products formed from these reactions are purine and pyrimidine nucleotides, histidine, tryptophan, NAD, and tetrahydromethanopterin .
Scientific Research Applications
Phosphoribosyl pyrophosphate (pentasodium) has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate in enzymatic reactions to study the biosynthesis of nucleotides and amino acids. In biology, it plays a crucial role in cellular metabolism and is involved in the regulation of various metabolic pathways. In medicine, it is studied for its potential therapeutic applications in treating metabolic disorders and diseases related to nucleotide biosynthesis. In industry, it is used in the production of vitamins and antibiotics .
Mechanism of Action
Phosphoribosyl pyrophosphate (pentasodium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and amino acid biosynthesis. It is an effector molecule in the biosynthesis of purine and pyrimidine nucleotides, either by binding to regulatory proteins such as PurR or PyrR or as an allosteric activator of carbamoylphosphate synthetase. The molecular targets and pathways involved include the purine and pyrimidine biosynthesis pathways, as well as the pathways for the synthesis of histidine, tryptophan, NAD, and tetrahydromethanopterin .
Comparison with Similar Compounds
Phosphoribosyl pyrophosphate (pentasodium) is unique in its role as a central intermediate in cellular metabolism. Similar compounds include ribose 5-phosphate, adenosine triphosphate (ATP), and adenosine monophosphate (AMP). While these compounds are involved in various metabolic pathways, phosphoribosyl pyrophosphate (pentasodium) is specifically crucial for the biosynthesis of nucleotides and amino acids. Its versatility and central role in metabolism distinguish it from other similar compounds .
Properties
IUPAC Name |
pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNGSXHPBPBVKF-LVGJVSMDSA-I |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na5O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
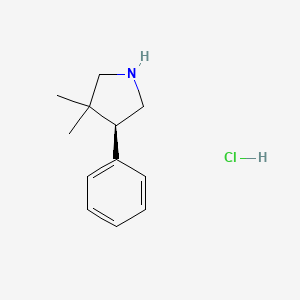
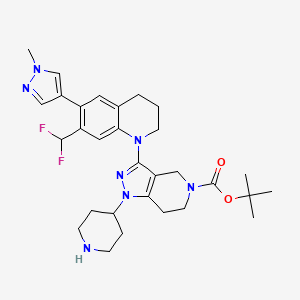

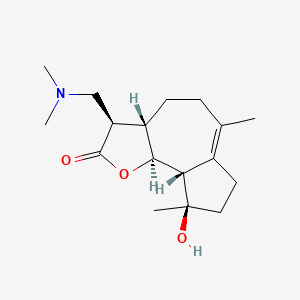
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)
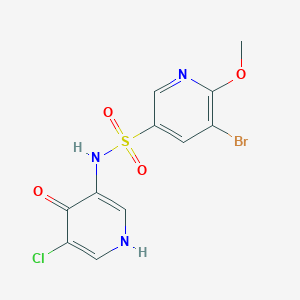
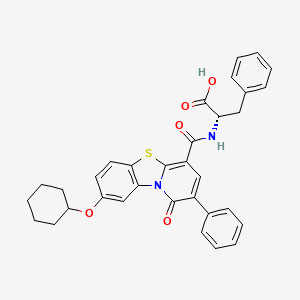
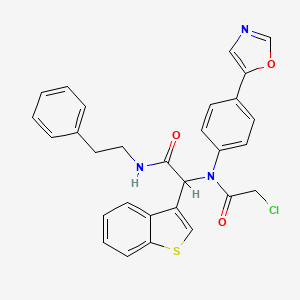
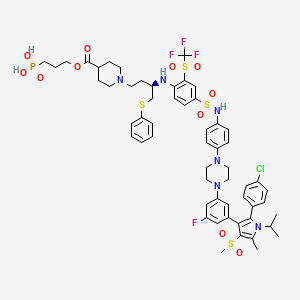


![N-[[4-amino-7-(1H-pyrazol-5-yl)-3H-imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylacetamide](/img/structure/B8201818.png)


